

Spectroscopic Comparison: Salicylic Acid vs. Acetylsalicylic Acid

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Compound of Interest

Compound Name: Diethyl 2-(4-nitrophenyl)malonate

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A Guide to Monitoring the Synthesis of Aspirin

The acetylation of salicylic acid to produce acetylsalicylic acid, commonly known as aspirin, is a foundational reaction in organic synthesis. This guide provides a comparative analysis of the starting material and the final product using key spectroscopic techniques. By observing the appearance and disappearance of specific spectral features, researchers can effectively monitor the progress and confirm the success of the reaction.

The reaction involves the conversion of a phenol functional group in salicylic acid to an acetate ester in acetylsalicylic acid. This chemical change is readily observable through IR, ^1H NMR, and UV-Vis spectroscopy.

Quantitative Spectroscopic Data

The following table summarizes the key diagnostic peaks for both the starting material (Salicylic Acid) and the final product (Aspirin).

Spectroscopic Technique	Spectral Feature	Salicylic Acid (Starting Material)	Acetylsalicylic Acid (Aspirin - Final Product)	Rationale for Change
IR Spectroscopy	O-H stretch (Phenol)	~3200 cm ⁻¹ (broad)	Absent	The phenolic -OH group is converted to an ester.
C=O stretch (Carboxylic Acid)	~1652-1689 cm ⁻¹ [1][2]	~1680-1690 cm ⁻¹ [1][3]	This functional group remains unchanged in the reaction.	
C=O stretch (Ester)	Absent	~1750 cm ⁻¹ [1][3]	Formation of the new acetate ester functional group.	
¹ H NMR Spectroscopy	-OH (Phenolic Proton)	~9-10 ppm (singlet, broad) [1]	Absent	The acidic proton of the phenol is replaced by an acetyl group.
-COOH (Carboxylic Acid Proton)	~10-12 ppm (singlet, broad) [1][4]	~11-12 ppm (singlet, broad) [5][6]	This proton remains, often shifting slightly.	
-CH ₃ (Acetyl Protons)	Absent	~2.3 ppm (singlet)[5][6]	Appearance of the methyl protons from the new acetyl group.	
Ar-H (Aromatic Protons)	~6.7-8.1 ppm (multiplets)[1]	~7.0-8.2 ppm (multiplets)[6]	The electronic environment of the ring protons changes slightly.	
UV-Vis Spectroscopy	λ _{max} (in NaOH solution)	~296-302 nm[7]	~299 nm[8]	The chromophore is

altered by the
acetylation of the
phenol.

Experimental Protocols

Detailed methodologies for the synthesis and spectroscopic analysis are provided below.

Synthesis of Acetylsalicylic Acid (Aspirin)

This procedure is adapted from established undergraduate organic chemistry experiments.[\[9\]](#)
[\[10\]](#)[\[11\]](#)

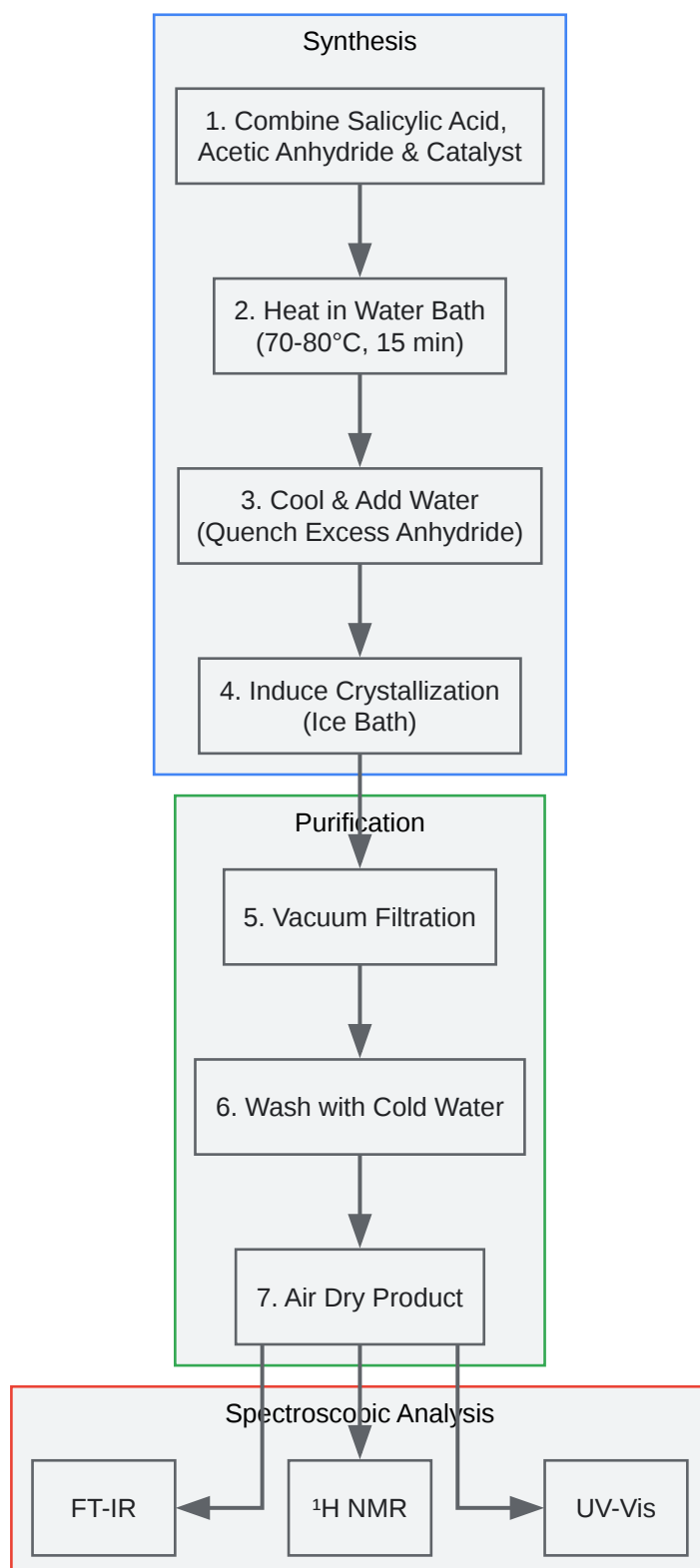
- Preparation: Place approximately 2.0 g of salicylic acid into a 50 mL Erlenmeyer flask.[\[10\]](#)
- Reagent Addition: In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of a catalyst such as 85% phosphoric acid or concentrated sulfuric acid.[\[10\]](#)
- Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a warm water bath (around 70-80°C) for approximately 10-15 minutes to ensure the reaction goes to completion.[\[9\]](#)[\[12\]](#)
- Quenching: After heating, allow the flask to cool. Cautiously add 20 mL of cold water to the mixture to hydrolyze any excess acetic anhydride.
- Crystallization: Cool the mixture in an ice bath to induce the crystallization of the aspirin product. If crystals do not form readily, scratching the inside of the flask with a glass stirring rod can initiate precipitation.[\[13\]](#)
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.[\[10\]](#)
- Washing: Wash the collected crystals with a small amount of ice-cold water to remove any soluble impurities.
- Drying: Allow the product to air dry on the filter paper before transferring it to a watch glass for final drying.

Spectroscopic Analysis Protocols

- FT-IR Spectroscopy:
 - Prepare a solid sample of the starting material or product.
 - If using an ATR-FT-IR spectrometer, place a small amount of the solid sample directly onto the crystal and acquire the spectrum.[\[4\]](#)
 - If using KBr pellets, mix a small amount of the sample with dry KBr powder, press into a transparent pellet, and acquire the spectrum.[\[8\]](#)
 - Record the spectra over a range of 4000-600 cm^{-1} .[\[4\]](#)
- ^1H NMR Spectroscopy:
 - Dissolve a small amount (5-10 mg) of the sample in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.
 - Acquire the ^1H NMR spectrum using a standard NMR spectrometer.
 - Process the data to obtain the chemical shifts (ppm), integration, and multiplicity for each signal.[\[14\]](#)
- UV-Vis Spectroscopy:
 - Prepare dilute solutions of the starting material and product in a suitable solvent (e.g., 0.1 N NaOH).[\[8\]](#)
 - Use a quartz cuvette to measure the absorbance of each solution across the UV-Vis range (typically 200-400 nm).
 - Identify the wavelength of maximum absorbance (λ_{max}) for each compound.

Visualizing the Workflow

The following diagram illustrates the key stages of the experimental process, from synthesis to analysis.



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Caption: Experimental workflow for the synthesis and spectroscopic analysis of aspirin.

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